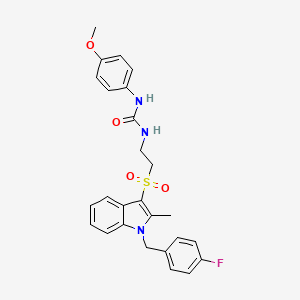

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea

Description

This compound is a urea derivative featuring a 4-methoxyphenyl group linked to a sulfonamide-containing indole scaffold. Its structure comprises:

- Indole core: Substituted with a 4-fluorobenzyl group at the N1 position and a methyl group at C2.

- Sulfonyl ethyl bridge: Connects the indole C3 position to the urea moiety.

- Urea group: Bifunctional, with one arm attached to the sulfonamide ethyl chain and the other to a 4-methoxyphenyl ring.

This design integrates features common in medicinal chemistry: the fluorobenzyl group enhances metabolic stability, the sulfonamide improves solubility, and the 4-methoxyphenyl urea may modulate receptor binding .

Properties

IUPAC Name |

1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN3O4S/c1-18-25(23-5-3-4-6-24(23)30(18)17-19-7-9-20(27)10-8-19)35(32,33)16-15-28-26(31)29-21-11-13-22(34-2)14-12-21/h3-14H,15-17H2,1-2H3,(H2,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQPHZPQPLWUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorobenzyl Group: The indole derivative is then alkylated with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Sulfonylation: The resulting compound undergoes sulfonylation using sulfonyl chloride in the presence of a base like triethylamine.

Urea Formation: Finally, the sulfonylated intermediate reacts with 4-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxid

Biological Activity

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an indole moiety, a sulfonyl group, and various aromatic substituents, which contribute to its pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C25H26FN3O3S

- Molecular Weight : 495.57 g/mol

- Purity : Typically around 95%

The compound's structure includes:

- An indole ring, known for its diverse biological activities.

- A sulfonamide group, which enhances solubility and stability.

- Aromatic substituents that may influence interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enhance its affinity for enzymes and receptors, potentially modulating their activity effectively.

Pharmacological Effects

Research indicates that derivatives of this compound may exhibit the following biological activities:

- Anticancer Activity : Preliminary studies suggest that the indole structure is associated with anticancer properties. Compounds containing similar structures have shown cytotoxic effects against various cancer cell lines .

- Antimicrobial Activity : Similar compounds have demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

- Enzyme Inhibition : The sulfonamide moiety is known for its enzyme inhibition properties, particularly against urease and acetylcholinesterase, which are relevant in various therapeutic contexts .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea against structurally similar compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea | Lacks fluorobenzyl and sulfonyl groups | May exhibit different biological activity due to structural differences |

| 1-(1H-indol-3-yl)-3-(2-hydroxyphenethyl)urea | Contains hydroxy instead of methoxy group | Potentially alters reactivity and solubility |

| 1-(1H-indol-3-yl)-3-(phenyl)urea | Simpler structure without additional substituents | Likely has reduced biological activity compared to more complex derivatives |

This table illustrates how the specific combination of functional groups in the target compound enhances its stability, solubility, and overall biological activity compared to simpler derivatives.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Anticancer Studies : A study evaluated the antiproliferative effects of related indole derivatives on human cancer cell lines (L1210, CEM, HeLa). Some derivatives exhibited IC50 values indicating significant cytotoxicity, suggesting that modifications in structure can enhance efficacy .

- Antimicrobial Screening : Research on urea derivatives has shown promising results against plant pathogens and mosquito larvae, indicating potential applications in both agricultural and public health sectors .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with indole structures exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of indole were shown to exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The sulfonamide functionality in the compound is believed to enhance its interaction with target proteins involved in cancer progression .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The incorporation of the 4-fluorobenzyl group is thought to contribute to its efficacy by improving lipophilicity and membrane penetration.

Case Study:

A recent investigation highlighted the antibacterial effects of similar indole derivatives against Staphylococcus aureus and Escherichia coli. The study demonstrated that modifications at the indole position significantly influenced antimicrobial potency .

Pharmacological Applications

1. Neurological Disorders

Indole derivatives are being explored for their neuroprotective effects. The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety.

Research Insight:

Studies have shown that indole-based compounds can modulate serotonin receptors, which are crucial targets in treating mood disorders. This suggests that 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea could have similar applications .

2. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds with indole structures have been reported to exhibit anti-inflammatory properties. The sulfonamide group may play a role in inhibiting pro-inflammatory cytokines.

Clinical Implication:

Research has indicated that certain indole derivatives can reduce inflammation in animal models of arthritis, suggesting potential applications in treating inflammatory diseases .

Material Science Applications

1. Organic Electronics

The unique electronic properties of indole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Research Findings:

Studies have demonstrated that incorporating such compounds into polymer matrices can enhance charge transport properties, leading to improved device performance .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946299-63-4)

Structural Similarities :

- Shares the indole-sulfonamide-ethyl-urea backbone.

- Retains the 4-fluorobenzyl and 2-methyl substituents on the indole.

Key Differences :

- Substituent on phenyl ring : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) at the para position.

- Pharmacological Implications :

| Parameter | Target Compound | Chloro Analog (CAS 946299-63-4) |

|---|---|---|

| Molecular Formula | C₂₆H₂₅FN₃O₃S | C₂₅H₂₃ClFN₃O₃S |

| Molecular Weight | 500.0 (estimated) | 500.0 |

| Substituent (Urea phenyl) | 4-OCH₃ | 4-Cl |

| Electronic Effect | Electron-donating | Electron-withdrawing |

Glimepiride (Third-Generation Sulfonylurea Antidiabetic)

Structural Similarities :

- Both contain a urea group and sulfonamide moiety.

Key Differences :

- Core Scaffold : Glimepiride uses a pyrrolidine-carboxamide linked to a sulfonylurea, whereas the target compound employs an indole-sulfonamide-ethyl-urea.

- Therapeutic Target : Glimepiride binds to pancreatic β-cell SUR1 receptors, while the target compound’s indole scaffold may target alternate pathways (e.g., kinase inhibition or GPCR modulation) .

| Parameter | Target Compound | Glimepiride |

|---|---|---|

| Core Structure | Indole-sulfonamide-ethyl-urea | Pyrrolidine-carboxamide-sulfonylurea |

| Molecular Weight | ~500 | 490.62 |

| Therapeutic Area | Undisclosed (structural analogy suggests oncology or CNS) | Diabetes (SUR1 agonist) |

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

Structural Similarities :

- Both share the 3-(4-methoxyphenyl)urea moiety.

Key Differences :

Pharmacological Implications :

Pravadoline (WIN 48,098)

Structural Similarities :

- Contains a 4-methoxyphenyl group and indole core.

Key Differences :

- Functional Groups : Pravadoline has a morpholinyl ethyl group and a ketone linker, whereas the target compound uses a sulfonamide-ethyl-urea.

- Target Profile: Pravadoline is a cannabinoid receptor modulator, while the urea and sulfonamide in the target compound suggest divergent mechanisms (e.g., enzyme inhibition) .

| Parameter | Target Compound | Pravadoline |

|---|---|---|

| Key Functional Groups | Sulfonamide, urea | Ketone, morpholine |

| Molecular Weight | ~500 | 420.51 |

| Therapeutic Relevance | Undisclosed | Analgesic (CB1/CB2 modulation) |

Q & A

Q. Optimization :

- Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). For example, flow chemistry systems can enhance reproducibility and yield by maintaining precise reaction control .

- Monitor reaction progress via HPLC to isolate intermediates and minimize byproducts .

Which advanced spectroscopic and crystallographic techniques confirm structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Assign peaks for the 4-fluorobenzyl (δ ~4.8 ppm, singlet), methoxyphenyl (δ ~3.8 ppm, singlet), and urea NH protons (δ ~8–10 ppm, broad) .

- ¹³C NMR : Confirm sulfonyl (C-SO₂ at ~110–120 ppm) and urea carbonyl (C=O at ~155 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₆H₂₄FN₃O₄S: 494.15) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., urea NH∙∙∙O interactions) .

How can structure-activity relationship (SAR) studies enhance biological efficacy?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with pyridyl or thiadiazole groups) to assess impact on target binding .

- Biological Assays : Test analogs against kinases (e.g., VEGF-R2) using fluorescence polarization assays. Compare IC₅₀ values to establish SAR trends .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Focus on sulfonyl and urea groups as hydrogen-bond donors .

How to resolve discrepancies in solubility and stability data?

Answer:

- Solubility Testing : Use the shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol). Note that the 4-methoxyphenyl group enhances hydrophobicity, reducing aqueous solubility .

- Stability Assessment :

What experimental designs assess kinase inhibition potential?

Answer:

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, PDGFR) at 1–10 µM concentrations. Use ADP-Glo™ assays for ATP-competitive inhibition .

- Cellular Assays : Measure anti-proliferative effects in cancer cell lines (e.g., HUVEC) via MTT assays. Correlate IC₅₀ values with kinase inhibition data .

- Control Compounds : Compare with linifanib (a urea-based kinase inhibitor) to benchmark potency .

How to address synthetic yield variability in large-scale reactions?

Answer:

- Scale-Up Protocols : Transition from batch to continuous-flow systems for sulfonation and urea coupling steps. This reduces exothermic risks and improves mixing .

- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) for final product isolation. Typical yields range from 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.